molecular formula C12H18ClNO B14043700 (R)-2-(3-methoxyphenyl)piperidine hydrochloride

(R)-2-(3-methoxyphenyl)piperidine hydrochloride

Cat. No.: B14043700
M. Wt: 227.73 g/mol
InChI Key: BTSSKUMKYPGJFM-UTONKHPSSA-N
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Description

®-2-(3-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom The compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring, which is in turn attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-methoxyphenyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and piperidine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization reactions to form the piperidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-(3-methoxyphenyl)piperidine hydrochloride in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-methoxyphenyl)piperidine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-methoxyphenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-(3-methoxyphenyl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-methoxyphenyl)piperidine hydrochloride: A similar compound with the methoxy group attached at a different position on the phenyl ring.

    ®-2-(4-methoxyphenyl)piperidine hydrochloride: Another similar compound with the methoxy group attached at the para position on the phenyl ring.

Uniqueness

®-2-(3-methoxyphenyl)piperidine hydrochloride is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the methoxy group on the phenyl ring can significantly impact the compound’s properties and interactions with other molecules.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

(2R)-2-(3-methoxyphenyl)piperidine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12;/h4-6,9,12-13H,2-3,7-8H2,1H3;1H/t12-;/m1./s1

InChI Key

BTSSKUMKYPGJFM-UTONKHPSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CCCCN2.Cl

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCN2.Cl

Origin of Product

United States

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